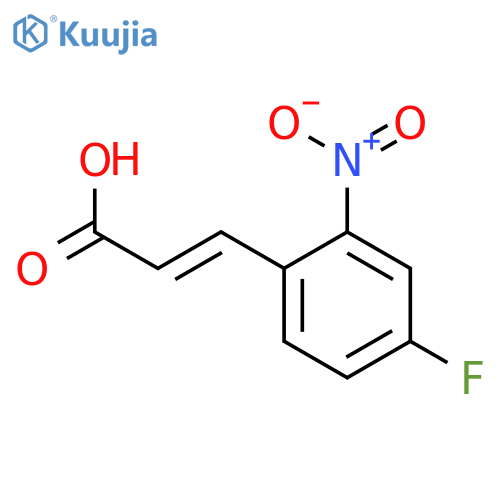

Cas no 1980812-52-9 ((2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid)

1980812-52-9 structure

商品名:(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid

CAS番号:1980812-52-9

MF:C9H6FNO4

メガワット:211.146646022797

MDL:MFCD13185634

CID:4632655

PubChem ID:47002469

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Propenoic acid, 3-(4-fluoro-2-nitrophenyl)-, (2E)-

- (2e)-3-(4-Fluoro-2-nitrophenyl)prop-2-enoic acid

- (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid

-

- MDL: MFCD13185634

- インチ: 1S/C9H6FNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1-5H,(H,12,13)/b4-2+

- InChIKey: RVXINQZTGUTIDC-DUXPYHPUSA-N

- ほほえんだ: C(O)(=O)/C=C/C1=CC=C(F)C=C1[N+]([O-])=O

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333306-50mg |

(2e)-3-(4-Fluoro-2-nitrophenyl)prop-2-enoic acid |

1980812-52-9 | 98% | 50mg |

¥5454 | 2023-04-15 | |

| Enamine | EN300-833062-0.1g |

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid |

1980812-52-9 | 95.0% | 0.1g |

$301.0 | 2025-02-20 | |

| Enamine | EN300-833062-0.05g |

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid |

1980812-52-9 | 95.0% | 0.05g |

$202.0 | 2025-02-20 | |

| Enamine | EN300-833062-5.0g |

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid |

1980812-52-9 | 95.0% | 5.0g |

$2525.0 | 2025-02-20 | |

| Enamine | EN300-833062-10.0g |

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid |

1980812-52-9 | 95.0% | 10.0g |

$3746.0 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333306-500mg |

(2e)-3-(4-Fluoro-2-nitrophenyl)prop-2-enoic acid |

1980812-52-9 | 98% | 500mg |

¥17105 | 2023-04-15 | |

| A2B Chem LLC | AX61379-5g |

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid |

1980812-52-9 | 100% | 5g |

$2693.00 | 2024-04-20 | |

| Aaron | AR01EMWF-50mg |

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid |

1980812-52-9 | 95% | 50mg |

$303.00 | 2025-02-10 | |

| A2B Chem LLC | AX61379-100mg |

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid |

1980812-52-9 | 100% | 100mg |

$352.00 | 2024-04-20 | |

| A2B Chem LLC | AX61379-1g |

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid |

1980812-52-9 | 100% | 1g |

$952.00 | 2024-04-20 |

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid 関連文献

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

1980812-52-9 ((2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid) 関連製品

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬